molecular formula C11H13ClN2O2 B2622248 (5-Amino-2-chlorophenyl)(morpholino)methanone CAS No. 926234-54-0

(5-Amino-2-chlorophenyl)(morpholino)methanone

Cat. No.: B2622248
CAS No.: 926234-54-0
M. Wt: 240.69
InChI Key: IJBAMIDPBSIHMX-UHFFFAOYSA-N
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Description

(5-Amino-2-chlorophenyl)(morpholino)methanone (CAS: 926234-54-0) is a morpholine-containing aromatic ketone with a molecular weight of 240.69 g/mol and a purity of 98% . It belongs to the quinone and derivatives class, characterized by a morpholino group attached to a methanone scaffold substituted with a 5-amino-2-chlorophenyl moiety. This compound is primarily utilized in pharmaceutical and agrochemical research as an intermediate for synthesizing bioactive molecules .

Properties

IUPAC Name

(5-amino-2-chlorophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-10-2-1-8(13)7-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBAMIDPBSIHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-chlorophenyl)(morpholino)methanone typically involves the reaction of 5-amino-2-chlorobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-chlorophenyl)(morpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium hydroxide, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can yield alcohol derivatives .

Scientific Research Applications

(5-Amino-2-chlorophenyl)(morpholino)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Amino-2-chlorophenyl)(morpholino)methanone involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties of Comparable Compounds
Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Biological Relevance Synthesis Method Reference
(5-Amino-2-chlorophenyl)(morpholino)methanone 5-NH₂, 2-Cl 240.69 Morpholine, ketone, aromatic amine Pharmaceutical intermediate Acylation of morpholine with nitrobenzoyl chloride followed by reduction
(3-Amino-2-fluorophenyl)(morpholino)methanone 3-NH₂, 2-F 238.25 Morpholine, ketone, aromatic amine Intermediate for antitumor agents Acylation with 2-fluoro-3-nitrobenzoyl chloride, Zn/NH₄HCO₂ reduction
2,3-Dichloro-4-(ethylsulfonyl)phenylmethanone 2,3-Cl, 4-SO₂Et 352.20 Morpholine, sulfonyl, dichloro Agrochemical research (herbicide intermediate) Sulfonation and chlorination of precursor
(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone 5-Br, 2-F, 3-CH₃ 302.15 Morpholine, bromo, fluoro Antimicrobial studies Halogenation of methyl-substituted precursor
(2-Amino-5-chlorophenyl)cyclohexylmethanone 2-NH₂, 5-Cl 237.72 Cyclohexyl, ketone, aromatic amine Anticonvulsant analogs Friedel-Crafts acylation with cyclohexanecarbonyl chloride

Substituent Position and Electronic Effects

  • Positional Isomerism: The target compound (5-amino-2-chlorophenyl) differs from its isomer (2-amino-5-chlorophenyl)(morpholino)methanone () in substituent placement. The amino group at position 5 (vs. position 2) alters electronic distribution, enhancing resonance stabilization of the aromatic ring .
  • Halogen vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight XLogP3 Topological Polar Surface Area (Ų) Solubility (Predicted)
Target 240.69 1.2* 72.1 Moderate (amine enhances aqueous solubility)
352.20 1.9 72.1 Low (sulfonyl group increases lipophilicity)
302.15 2.5 58.9 Low (bromo/fluoro increase hydrophobicity)

*Estimated based on structural analogs.

Biological Activity

(5-Amino-2-chlorophenyl)(morpholino)methanone is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an amino group, a chlorophenyl moiety, and a morpholino group attached to a methanone functional group. Its molecular formula is C11H13ClN2OC_{11}H_{13}ClN_{2}O with a molecular weight of approximately 206.24 g/mol.

Biological Activities

Preliminary studies suggest that this compound may exhibit various biological activities, including:

  • Anticancer Properties : Compounds with similar structures have shown efficacy against various cancer cell lines. The presence of the chlorophenyl and morpholino groups may enhance its ability to inhibit tumor growth.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting potential applications in treating infections.
  • Neuropharmacological Effects : The compound may interact with central nervous system targets, potentially offering therapeutic benefits for neurological disorders.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could act as a modulator of neurotransmitter receptors, influencing synaptic transmission and neuroplasticity.
  • Interference with Cellular Signaling Pathways : By disrupting key signaling pathways, the compound may induce apoptosis in cancer cells.

Case Studies

  • Anticancer Activity
    • A study examined the effects of morpholine-containing compounds on human glioblastoma U251 cells and human melanoma WM793 cells. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that this compound might have similar effects due to its structural analogies .
  • Antimicrobial Efficacy
    • Research on structurally related compounds revealed promising antibacterial activity against resistant strains such as MRSA and Pseudomonas aeruginosa. This suggests that this compound may also possess significant antimicrobial properties.
  • CNS Activity
    • Investigations into allosteric modulators of metabotropic glutamate receptors have shown that compounds similar to this compound can affect neurological functions. These findings indicate potential applications in treating anxiety and schizophrenia .

Comparative Analysis with Structural Analogues

Compound NameCAS NumberSimilarityKey Features
1-(2-Amino-4-chlorophenyl)ethanone39061-72-80.88Contains an amino group and chlorophenyl structure
(5-Chloro-2-(methylamino)phenyl)(phenyl)methanone1022-13-50.86Features methylamino substitution
(2-Amino-5-bromophenyl)(2-chlorophenyl)methanone60773-49-10.84Bromine substitution instead of chlorine
(2-Amino-5-nitrophenyl)(2-chlorophenyl)methanone2011-66-70.82Contains nitro group which may enhance activity

This table illustrates the structural similarities and variations among compounds related to this compound, highlighting how different substitutions can influence biological activity.

Q & A

Q. What are the established synthetic routes for (5-Amino-2-chlorophenyl)(morpholino)methanone?

The compound is typically synthesized via condensation reactions involving morpholine derivatives and substituted benzophenones. For example, a protocol involves reacting morpholine with a 5-amino-2-chlorobenzoyl chloride intermediate under reflux conditions in aprotic solvents like chloroform, followed by catalytic piperidine to drive the reaction . Alternative methods use palladium-catalyzed coupling or silylene transfer reactions for constructing the morpholino-methanone scaffold .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR : To confirm the presence of the morpholino ring (δ ~3.6–3.8 ppm for N-CH₂ groups) and aromatic protons (δ ~6.8–7.5 ppm for substituted phenyl groups) .
  • HPLC : For purity assessment, especially to detect impurities like unreacted 2-amino-5-chlorobenzophenone (CAS 719-59-5) .
  • Melting Point Analysis : Reported mp ranges (e.g., 96–100°C) can validate crystallinity .

Q. What is the role of the morpholino group in the compound's reactivity?

The morpholino group acts as an electron-donating moiety, enhancing solubility in polar solvents and stabilizing intermediates during reactions. Its conformational flexibility also facilitates interactions in catalytic systems, such as palladium-mediated cross-couplings .

Advanced Research Questions

Q. How can catalytic systems be optimized to enhance synthesis efficiency?

Optimization strategies include:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve yield in coupling reactions, as demonstrated in morpholino-cyclopropane syntheses (53% yield with preparative column chromatography) .
  • Solvent Selection : Refluxing in chloroform with piperidine as a base minimizes side reactions .
  • Reaction Time : Extended reflux durations (1.5–2 hours) ensure complete conversion, as seen in chalcone derivatization studies .

Q. How to address discrepancies in reported melting points or spectral data?

Variations may arise from:

  • Polymorphism : Recrystallization from methanol vs. ethanol can yield different crystalline forms .
  • Impurities : Trace by-products (e.g., 2-amino-2',5-dichlorobenzophenone, CAS 1022-13-5) may alter mp. Use HPLC with reference standards (e.g., EP Impurity A) for resolution .
  • Synthetic Conditions : Differences in solvent purity or catalytic systems (e.g., Pd vs. Ni catalysts) impact spectral profiles .

Q. What strategies minimize by-product formation during synthesis?

  • Temperature Control : Avoid exceeding 80°C to prevent decomposition of the morpholino group .
  • Catalytic Additives : Piperidine (0.02 mmol) reduces side reactions in chalcone syntheses .
  • Purification : Silica gel chromatography (hexanes/EtOAc 4:1) effectively isolates the target compound from dimers or oxidized by-products .

Q. What mechanistic insights exist for palladium-catalyzed reactions involving morpholino methanones?

Palladium facilitates C–C bond formation via oxidative addition into aryl halides, followed by transmetallation with morpholino-methanone intermediates. Studies on silacyclopropanes suggest that electron-rich ligands (e.g., PPh₃) stabilize Pd(0) intermediates, enhancing catalytic turnover .

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